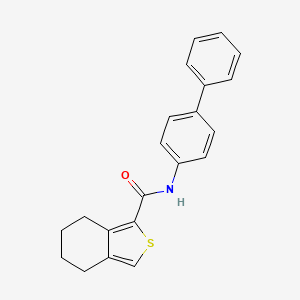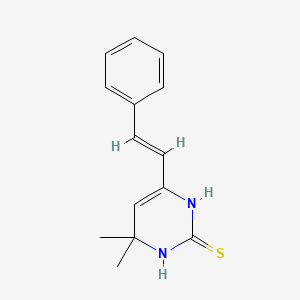![molecular formula C10H16N2O3S2 B5557281 4-[(sec-butylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5557281.png)
4-[(sec-butylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(sec-butylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the development and activation of immune cells, making it a promising target for the treatment of various autoimmune diseases and cancers.
Applications De Recherche Scientifique
Mechanochemistry in Drug Synthesis
Mechanochemistry has been applied to synthesize sulfonyl-(thio)ureas, including known anti-diabetic drugs such as tolbutamide and chlorpropamide, via stoichiometric base-assisted or copper-catalysed coupling of sulfonamides and iso(thio)cyanates. This demonstrates the relevance of this compound in the pharmaceutical field, particularly in drug synthesis techniques (Tan, Štrukil, Mottillo, & Friščić, 2014).
Synthesis of Pharmaceutical Derivatives
4-[(sec-butylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide can be involved in the synthesis of pharmaceutical derivatives, like Ile3-amaninamide and its diastereoisomeric sulfoxide, demonstrating its versatility in pharmaceutical chemistry (Zanotti, Birr, & Wieland, 2009).
Anticancer Compound Synthesis
This compound is significant in the synthesis of 1,4‐Naphthoquinone derivatives which have shown potent cytotoxic activity against various human cancer cell lines. Its inclusion in the synthesis of anticancer agents highlights its importance in cancer research and treatment (Ravichandiran et al., 2019).
Development of γ-Secretase Inhibitors
In Alzheimer's disease research, this compound class has been used in developing selective γ-secretase inhibitors. These inhibitors have shown potential in reducing Aβ40 levels in the brain, plasma, and cerebrospinal fluid, indicating their significance in neurodegenerative disease research (Gillman et al., 2010).
Environmental and Agricultural Applications
In environmental and agricultural sciences, studies on the photochemistry of organophosphorus herbicides, like butamifos, involve compounds structurally related to this compound. This indicates the relevance of such compounds in understanding the environmental impact of agrochemicals (Katagi, 1993).
Material Science: Corrosion Inhibition
In material science, related compounds have been used as corrosion inhibitors for steel, demonstrating their utility in industrial applications (Tezcan et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
4-(butan-2-ylsulfamoyl)-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S2/c1-4-7(2)12-17(14,15)8-5-9(16-6-8)10(13)11-3/h5-7,12H,4H2,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOGUYLMKINPIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CSC(=C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5557207.png)
![N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557211.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557216.png)
![2-{4-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5557223.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2,3-dihydro-1H-inden-2-yl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5557224.png)
![ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5557241.png)

![5-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5557269.png)
![N-[4-(cyanomethyl)phenyl]-3-methylbenzamide](/img/structure/B5557278.png)
![N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5557279.png)
![N-[2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5557284.png)
![4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5557287.png)

